5-Methyl-4-phenylpyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its pharmacological properties. This compound is classified as a pyrrolidinone, which is a cyclic amide characterized by a five-membered ring containing a nitrogen atom and a carbonyl group. Its structural uniqueness allows it to interact with various biological targets, making it a subject of research in drug development.
5-Methyl-4-phenylpyrrolidin-2-one is derived from the broader class of pyrrolidinones, which are known for their diverse biological activities. It is particularly noted for its role as a precursor in the synthesis of other biologically active compounds, including derivatives that act as positive allosteric modulators of sigma receptors. This compound can be synthesized through various methods, which will be discussed in detail in the synthesis analysis section.
The synthesis of 5-Methyl-4-phenylpyrrolidin-2-one can be achieved through multiple approaches:
The synthesis typically requires careful control of reaction conditions, including temperature and pressure, to optimize yields and selectivity for desired stereoisomers. For example, the use of Raney nickel as a catalyst in hydrogenation reactions has been reported to enhance yields significantly when forming 5-Methyl-4-phenylpyrrolidin-2-one from its precursors .
The molecular structure of 5-Methyl-4-phenylpyrrolidin-2-one consists of a pyrrolidine ring with a methyl group at the C(5) position and a phenyl group at the C(4) position. The carbonyl group at C(2) contributes to its classification as a pyrrolidinone.
The molecular formula is , with a molecular weight of approximately 175.23 g/mol. The compound exhibits specific stereochemistry, which can influence its biological activity significantly.
5-Methyl-4-phenylpyrrolidin-2-one participates in various chemical reactions that enhance its utility in medicinal chemistry:
The reaction conditions often require optimization to achieve desired outcomes without excessive byproducts or degradation of sensitive functional groups.
The mechanism by which 5-Methyl-4-phenylpyrrolidin-2-one exerts its effects involves interaction with sigma receptors in the brain. As a positive allosteric modulator, it enhances receptor activity without directly activating them, leading to increased signaling pathways associated with neuroprotection and cognitive enhancement.
Research has shown that derivatives of this compound can significantly influence neuronal activity and synaptic plasticity, suggesting potential applications in treating neurodegenerative disorders .
5-Methyl-4-phenylpyrrolidin-2-one typically appears as a white crystalline solid. Its melting point ranges around 100°C, and it is soluble in organic solvents such as ethanol and dichloromethane.
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or oxidation if exposed to extreme pH or reactive environments. Its reactivity profile makes it suitable for further chemical modifications.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to characterize this compound and confirm its structure during synthesis .
5-Methyl-4-phenylpyrrolidin-2-one has several applications in scientific research:
Asymmetric Michael addition forms the cornerstone for constructing the 5-methyl-4-phenylpyrrolidin-2-one scaffold with precise stereocontrol. The methodology employs chiral 2,2′-cyclopropylidene-bis-oxazoline catalysts to mediate the stereoselective addition of diethyl malonate to β-nitrostyrene derivatives. This transformation proceeds through a three-stage mechanism: (1) catalyst-coordinated nitroalkane activation, (2) facial-selective carbon-carbon bond formation, and (3) stereospecific proton transfer [3].
Table 1: Performance of Chiral Catalysts in Asymmetric Michael Addition
Catalyst System | Substrate | d.r. (erythro:threo) | ee (%) | Yield (%) |
---|---|---|---|---|
(R,R)-Cyclopropyl-bisoxazoline | 2-Nitroprop-1-enylbenzene | 7:3 | 98 | 85 |
(S,S)-Jacobsen Thiourea | β-Methyl-β-nitrostyrene | 8:2 | 95 | 78 |
Cu(II)-PyBOX | Nitroalkene Derivatives | 9:1 | >99 | 92 |
The resulting methyl 4-nitro-3-phenylpentanoate intermediates maintain exceptional enantiopurity (>98% ee) when processed under optimized conditions (-40°C, anhydrous THF). Subsequent reductive cyclization employs Raney nickel in ammonium hydroxide/methanol, facilitating simultaneous nitro group reduction and lactam ring formation without epimerization. This one-pot conversion achieves 90% yield for the (4R,5S)-isomer, demonstrating superior efficiency compared to stepwise approaches [3] [6]. N-functionalization via N-alkylation with chloroacetamide introduces the critical acetamide moiety, completing the synthesis of σ1R modulators like (4R,5S)-2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide [6].
Chromatographic separation remains indispensable for accessing all four stereoisomers of 5-methyl-4-phenylpyrrolidin-2-one derivatives. The Michael addition typically generates erythro and threo diastereomers in ~7:3 ratios, requiring precise isolation for pharmacological evaluation. Advanced techniques employ:
Table 2: Chromatographic Separation Efficiency of Diastereomers
Diastereomer Pair | Retention Factor (k) | Separation Factor (α) | Resolution (Rs) | Recovery (%) |
---|---|---|---|---|
erythro-(4R,5S)/(4S,5R) | 3.21/4.05 | 1.26 | 1.98 | 95 |
threo-(4R,5R)/(4S,5S) | 5.11/6.32 | 1.24 | 1.85 | 89 |
This methodology enabled isolation of milligram-to-gram quantities of all four enantiomers: (4R,5S)-, (4R,5R)-, (4S,5R)-, and (4S,5S)-5-methyl-4-phenylpyrrolidin-2-one precursors. Absolute configurations were confirmed via X-ray crystallography and circular dichroism spectroscopy, revealing the critical influence of C4 stereochemistry on σ1R modulation efficacy. The (4R)-configured isomers consistently outperformed (4S)-counterparts in biological assays, highlighting the necessity for rigorous stereochemical control [3] [6].
Biocatalytic strategies leverage ω-transaminases (ω-TAs) for dynamic kinetic resolution of racemic 5-methyl-4-phenylpyrrolidin-2-one precursors. Immobilized enzymes on chitosan-magnetic nanoparticle composites enhance operational stability and enable continuous flow processing. Key advantages include:
The reaction mechanism involves PLP-dependent transamination, where the enzyme selectively converts one enantiomer of 5-methyl-4-phenylpyrrolidin-2-one precursors to the corresponding ketone, leaving the desired (R)-enantiomer unreacted. Engineering double mutant ω-TAs (Ata117-RK) immobilized on epoxy-functionalized silica achieves 98% conversion in <6 hours at 30°C, with productivity reaching 5.3 g·L⁻¹·h⁻¹ [8].
Recent innovations employ cascade reactions integrating lipases and transaminases in compartmentalized reactors. This system resolves racemic amines while simultaneously regenerating pyridoxal-5′-phosphate (PLP) cofactors, pushing equilibrium toward complete conversion. Applied to 4-aryl-substituted pyrrolidinones, the biocatalytic route achieves 85% isolated yield of (4R,5R)-isomer with 99.2% ee, demonstrating competitiveness with chemocatalytic methods [8].
Fragment-based drug design (FBDD) exploits 5-methyl-4-phenylpyrrolidin-2-one as a versatile scaffold for targeting protein-protein interaction interfaces. X-ray crystallography reveals its utility as an acetyl-lysine mimetic in bromodomain inhibition. Structure-activity relationship (SAR) studies employ three strategic modifications:
Table 3: Binding Affinities of Pyrrolidinone Derivatives to BRD4 Bromodomain
Derivative | Substituent | Kd (nM) | ΔTm (°C) | Ligand Efficiency |
---|---|---|---|---|
1-Methyl-4-phenylpyrrolidin-2-one | None | 12,500 | 1.2 | 0.28 |
Compound 7h (6VUF) | 4-(SO₂NHPr)Ph | 180 | 6.8 | 0.39 |
Spiro[cyclobutane-1,4'-pyrrolidin]-2'-one | 3,5-(CF₃)₂Ph | 73 | 8.1 | 0.41 |
Cocrystal structures (PDB: 6VUF) demonstrate the scaffold's binding mode: the lactam carbonyl oxygen forms critical hydrogen bonds with conserved Asn140 residues in BRD4, while the 4-phenyl group occupies the ZA channel. The 3D configuration significantly influences occupancy, with (R)-enantiomers exhibiting 20-fold stronger binding than (S)-counterparts due to optimal hydrophobic contact with Pro82/Phe83 residues [9].
Structure-based optimization led to 4-(1-methyl-5-oxopyrrolidin-3-yl)-N-propylbenzenesulfonamide derivatives showing enhanced cellular permeability (Papp = 18 × 10⁻⁶ cm/s) and microsomal stability (t₁/₂ > 60 min). These advances validate 5-methyl-4-phenylpyrrolidin-2-one as a versatile fragment for epigenetic target engagement [9].
Concluding Remarks
Stereoselective synthesis of 5-methyl-4-phenylpyrrolidin-2-one derivatives continues to evolve through synergistic advances in asymmetric catalysis, separation science, and biocatalysis. The development of chiral oxazoline catalysts enables efficient construction of the pyrrolidinone core with exceptional enantiocontrol, while immobilized ω-transaminases offer sustainable routes to pharmacologically relevant stereoisomers. Fragment-based design capitalizes on the scaffold's three-dimensional diversity, yielding potent inhibitors of epigenetic targets. Future directions will likely focus on continuous-flow enantioselective manufacturing and computational-guided scaffold hopping to access novel bioactivities.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9